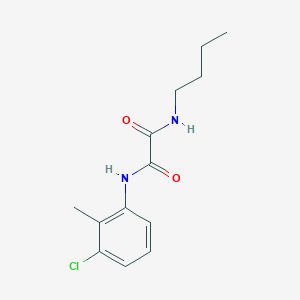

N-butyl-N'-(3-chloro-2-methylphenyl)oxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-butyl-N'-(3-chloro-2-methylphenyl)oxamide, also known as BCMO, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. BCMO is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform. In

科学的研究の応用

Photochemistry in Agricultural Chemistry

The photochemistry of organophosphorus herbicides, such as butamifos, highlights the potential for N-butyl-N'-(3-chloro-2-methylphenyl)oxamide analogs in agricultural chemistry. These compounds can undergo photoinduced intramolecular oxygen transfer, leading to various degradation products, which could be harnessed for targeted pest control strategies without accumulating harmful residues in the environment (Katagi, 1993).

Anticancer Activity of Copper Complexes

Research on dicopper(II) complexes bridged by asymmetric N,N′-bis(substituted)oxamide ligands has shown promising in vitro anticancer activities. These complexes exhibit significant reactivity towards DNA and proteins, suggesting potential applications of N-butyl-N'-(3-chloro-2-methylphenyl)oxamide derivatives in the development of new anticancer agents (Zheng et al., 2015).

Intramolecular Hydrogen Bonding

The study of oxamide derivatives, including structures similar to N-butyl-N'-(3-chloro-2-methylphenyl)oxamide, has revealed their stabilization through intramolecular hydrogen bonding. This property could be exploited in designing new materials with specific mechanical or chemical properties, such as increased stability or targeted reactivity (Martínez-Martínez et al., 1998).

Neuroinflammation Imaging

The development of radioligands like 11C-ER176, analogous to N-butyl-N'-(3-chloro-2-methylphenyl)oxamide, for PET imaging of the 18-kDa translocator protein, provides insights into neuroinflammation. This application is crucial for advancing our understanding of various neurological conditions and developing targeted therapies (Ikawa et al., 2017).

Fluorescent Chemosensors

N-butyl-N'-(3-chloro-2-methylphenyl)oxamide derivatives can act as fluorescent chemosensors for metal ions. Their specificity and sensitivity towards particular ions, such as Cu(II), could be harnessed in environmental monitoring, detecting metal ion pollutants in water sources or soil (Xu, Qian, & Cui, 2005).

作用機序

Target of Action

Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Mode of Action

It’s worth noting that similar compounds have been observed to interact with their targets via electrophilic aromatic substitution . This process involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton, yielding a substituted benzene ring .

Biochemical Pathways

Reactions at the benzylic position, such as those involving 2° and 3° benzylic halides, typically react via an sn1 pathway, via the resonance stabilised carbocation .

Result of Action

Similar compounds have been observed to have diverse biological activities, suggesting that this compound may also have a range of effects .

特性

IUPAC Name |

N-butyl-N'-(3-chloro-2-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2/c1-3-4-8-15-12(17)13(18)16-11-7-5-6-10(14)9(11)2/h5-7H,3-4,8H2,1-2H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGAMXSXOBXCIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=O)NC1=C(C(=CC=C1)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-butyl-N2-(3-chloro-2-methylphenyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2752130.png)

![2-methyl-4-[3-(trifluoromethyl)benzyl]-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2752136.png)

![3-Nitro-4-[4-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]benzaldehyde](/img/structure/B2752140.png)

![1-Methyl-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol](/img/structure/B2752141.png)

![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2752145.png)

![5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzamide](/img/structure/B2752150.png)

![4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B2752151.png)